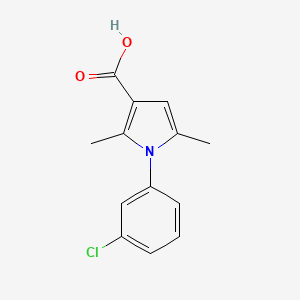

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance spectroscopic characterization of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid provides detailed insights into its molecular structure and electronic environment. The compound exhibits characteristic chemical shifts that reflect the distinct electronic environments of various proton populations within the molecule. The pyrrole ring system displays unique spectral features attributable to the aromatic character and nitrogen substitution pattern.

The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the methyl substituents at positions 2 and 5 of the pyrrole ring, typically appearing as singlets in the aliphatic region. The aromatic protons of both the pyrrole ring and the 3-chlorophenyl substituent exhibit characteristic downfield shifts due to the deshielding effects of the aromatic π-electron systems. The carboxylic acid proton demonstrates significant chemical shift variation depending on the solvent system and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbonyl carbon of the carboxylic acid group at characteristic downfield positions. The aromatic carbons of both ring systems exhibit distinct chemical shifts that allow for unambiguous assignment of the molecular framework. The methyl carbon signals appear in the expected aliphatic region, providing confirmation of the substitution pattern.

The InChI representation for this compound is InChI=1S/C13H12ClNO2/c1-8-6-12(13(16)17)9(2)15(8)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,16,17), which provides a standardized chemical identifier for the molecular structure. The corresponding InChI Key SNPBYQCWMKALIT-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of functional groups within 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The carboxylic acid functionality exhibits distinctive absorption bands, with the carbonyl stretching vibration typically appearing in the region of 1680-1750 wavenumbers, as observed in structurally related pyrrole carboxylic acid derivatives. The broad absorption band associated with the hydroxyl group of the carboxylic acid typically manifests in the range of 3090-3490 wavenumbers, reflecting hydrogen bonding interactions.

The aromatic carbon-carbon stretching vibrations of both the pyrrole ring and the chlorophenyl substituent contribute to absorption bands in the fingerprint region between 1400-1600 wavenumbers. The carbon-chlorine bond exhibits characteristic stretching frequencies that provide confirmation of the halogen substitution pattern. The pyrrole ring system demonstrates unique vibrational modes that distinguish it from other aromatic heterocycles, particularly in the region of 1411-1518 wavenumbers.

Out-of-plane bending vibrations of the aromatic protons provide additional structural information, with the substitution pattern of the pyrrole ring influencing the specific frequencies observed. The methyl group vibrations contribute to the aliphatic carbon-hydrogen stretching and bending modes, appearing in their characteristic regions around 2800-3000 wavenumbers for stretching and 1350-1450 wavenumbers for bending vibrations.

Ultra-violet Visible Absorption Spectroscopy Profiling

Ultra-violet Visible absorption spectroscopy of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid reveals electronic transitions characteristic of its conjugated aromatic system. The compound exhibits absorption maxima that reflect the extended π-electron delocalization across the pyrrole ring and its substituents. The presence of the electron-withdrawing chlorine atom and carboxylic acid group influences the electronic transitions, typically resulting in bathochromic shifts compared to unsubstituted pyrrole derivatives.

The primary absorption bands arise from π to π* transitions within the aromatic ring systems, with the pyrrole ring contributing significantly to the electronic absorption profile. The 3-chlorophenyl substituent introduces additional chromophoric character, extending the effective conjugation and influencing the overall absorption spectrum. The carboxylic acid functionality may participate in charge transfer interactions, particularly in protic solvents where hydrogen bonding can stabilize excited states.

Molar extinction coefficients provide quantitative measures of the compound's light-absorbing capacity at specific wavelengths, essential for analytical applications and concentration determinations. The absorption spectrum typically extends from the near-ultraviolet region into the visible spectrum, depending on the extent of conjugation and the specific electronic transitions involved.

Computational Chemistry Approaches

Density Functional Theory Calculations for Molecular Geometry

Density Functional Theory calculations provide comprehensive theoretical characterization of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, offering detailed insights into its optimized molecular geometry and electronic structure. Computational studies utilizing the B3LYP functional with appropriately sized basis sets, such as 6-311+G(d), have proven effective for similar pyrrole carboxylic acid systems. These calculations predict bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture.

The optimization calculations reveal the preferred conformational states of the molecule, particularly regarding the orientation of the carboxylic acid group relative to the pyrrole ring plane. The computational analysis indicates whether the compound adopts s-cis or s-trans conformations, similar to pyrrole-2-carboxylic acid systems that have been extensively studied. The rotational barriers between different conformational states provide important thermodynamic information about molecular flexibility.

Theoretical vibrational frequency calculations complement the experimental Fourier-Transform Infrared data, enabling detailed assignments of observed absorption bands. The computational approach allows for the prediction of vibrational modes that may be infrared-inactive but Raman-active, providing a complete picture of the molecular vibrations. Normal coordinate analysis utilizing Density Functional Theory-derived force constants enables precise characterization of each vibrational mode.

The predicted collision cross sections, as determined from computational modeling, provide valuable information for mass spectrometry applications. These theoretical values assist in the identification and characterization of the compound in complex mixtures and biological systems.

| Computational Parameter | Predicted Value |

|---|---|

| Molecular Weight | 249.69 g/mol |

| [M+H]+ Cross Section | 152.7 Ų |

| [M+Na]+ Cross Section | 163.7 Ų |

| [M-H]- Cross Section | 157.9 Ų |

| [M+NH4]+ Cross Section | 171.2 Ų |

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid provides fundamental insights into its electronic structure and chemical reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's capacity for electron donation and acceptance, directly influencing its chemical behavior and binding interactions. The orbital coefficients and spatial distributions reveal the preferred sites for electrophilic and nucleophilic attack, essential for understanding reaction mechanisms.

Electron density mapping through computational visualization techniques reveals the three-dimensional distribution of electronic charge throughout the molecule. These maps highlight regions of high and low electron density, providing crucial information about hydrogen bonding capabilities, π-π stacking interactions, and other non-covalent binding forces. The electron density analysis is particularly relevant for understanding the compound's interaction with biological targets such as the Notum carboxylesterase.

The atoms in molecules theory, as developed by Bader, provides quantitative analysis of hydrogen bonding interactions and other intermolecular forces. This approach enables precise characterization of the strength and directionality of hydrogen bonds formed by the carboxylic acid group, essential for understanding crystalline packing arrangements and biological binding modes. The electron density topology analysis reveals critical points and bond paths that define the molecular architecture.

Electrostatic potential surfaces computed from the electron density distribution provide visual representations of the compound's capacity for intermolecular interactions. These surfaces highlight regions of positive and negative electrostatic potential, predicting favorable interaction sites with complementary molecular partners. The electrostatic analysis is particularly valuable for understanding the molecular basis of the compound's binding affinity and selectivity in biological systems.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-6-12(13(16)17)9(2)15(8)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPBYQCWMKALIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923721-15-7 | |

| Record name | 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Substituents: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole under palladium catalysis.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives with hydroxyl or carboxyl groups.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C13H12ClNO2

- Molecular Weight : 249.69 g/mol

- SMILES Notation : CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C(=O)O

- InChI Key : SNPBYQCWMKALIT-UHFFFAOYSA-N

The compound features a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid functionality, which contributes to its biological activity and potential as a pharmaceutical agent.

Inhibition of Enzymatic Activity

Recent studies have highlighted the role of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as an inhibitor of the enzyme Notum, which is involved in Wnt signaling pathways. This inhibition is significant because Notum acts as a negative regulator of Wnt signaling, which is crucial for various cellular processes including development and cancer progression. The compound was identified through screening a library of acid fragments for their ability to inhibit Notum's carboxylesterase activity .

Drug Development

The compound has been explored as part of structure-based drug design efforts aimed at developing new therapeutic agents. Its ability to bind effectively in the palmitoleate pocket of Notum suggests that it could serve as a lead compound for further optimization into more potent drugs targeting Wnt-related diseases, such as certain cancers and neurodegenerative disorders .

Biochemical Assays

In biochemical assays, 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been utilized to evaluate its effects on cellular signaling pathways. The ability to modulate these pathways can provide insights into the mechanisms underlying various diseases, making this compound valuable for research in molecular biology and pharmacology.

Case Study 1: Inhibition of Notum Activity

A study published in the Journal of Medicinal Chemistry reported on the identification and optimization of several pyrrole derivatives, including 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, as inhibitors of Notum. The researchers conducted a series of experiments to assess the binding affinity and inhibitory efficacy of these compounds against Notum's enzymatic activity. The results indicated that this specific compound exhibited promising inhibitory effects, leading to further investigations into its potential therapeutic applications .

Case Study 2: Structure-Based Drug Design

Another research effort focused on utilizing computational methods alongside experimental validation to refine the structure of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for enhanced potency against Notum. By employing molecular docking studies, the researchers were able to predict modifications that could improve binding interactions and overall drug-like properties. This approach exemplifies how structural insights can guide the development of more effective inhibitors based on existing compounds .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the pyrrole ring influences its reactivity towards electrophiles and nucleophiles.

Comparison with Similar Compounds

Impact of Substituent Position :

Dichlorophenyl Derivatives

Key Observations :

- 2,6-Dichloro substitution (20u) results in dramatically lower yields (8%) due to steric repulsion between ortho-Cl and the pyrrole methyl groups .

- 2,4-Dichloro substitution (20s) balances lipophilicity and reactivity, making it a candidate for drug delivery systems.

Alkyl and Alkoxy Substituted Analogs

Electronic Effects :

- Diethoxy substitution enhances steric bulk and may hinder intermolecular interactions in enzymatic pockets.

Multi-Substituted Derivatives

Synergistic Effects :

- The combination of chloro and methoxy groups creates a balanced electronic profile, suitable for targeting enzymes with hydrophobic and polar active sites.

Biological Activity

1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (C13H12ClNO2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes available literature on its biological activity, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is characterized by the following:

- Molecular Formula : C13H12ClNO2

- SMILES : CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C(=O)O

- InChIKey : SNPBYQCWMKALIT-UHFFFAOYSA-N

This compound features a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid functional group, which contributes to its biological activity.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of pyrrole derivatives, including 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Notably:

- Enzyme Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. In a study involving a series of pyrrole derivatives, it was found that certain compounds exhibited significant inhibition of COX-1 and COX-2 activities, indicating potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | TBD | TBD |

| Meloxicam | 83.68 | 57.14 |

The exact IC50 values for 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid were not specified but are anticipated to be comparable to known inhibitors like Meloxicam.

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been investigated. A study synthesized various pyrrole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited promising antimicrobial effects against a range of pathogens .

Case Studies and Research Findings

- Notum Inhibition : A significant study focused on the inhibition of Notum carboxylesterase activity by 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Notum is involved in Wnt signaling regulation, which is crucial in various cellular processes. The compound was identified as a potent inhibitor within a custom-designed fragment library aimed at modulating Wnt signaling pathways .

- Molecular Docking Studies : Molecular docking simulations have been utilized to elucidate the binding interactions between this compound and target enzymes such as COX and LOX. These studies provide insights into the structural basis for its inhibitory activity, suggesting that specific interactions with amino acid residues in the active sites contribute to its potency .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A multi-step synthesis approach is typically employed for pyrrole derivatives. For example:

Knorr Pyrrole Synthesis : Condensation of β-keto esters with amines, followed by cyclization.

Substituent Introduction : The 3-chlorophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Carboxylic Acid Formation : Hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .

- Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ for coupling), solvents (DMF for polar aprotic conditions), and temperatures (80–120°C). Monitor yields via HPLC or LC-MS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., as in for related pyrroles) .

- NMR Spectroscopy : Compare and NMR shifts with analogs (e.g., 2,5-dimethylpyrrole-3-carboxylic acid in shows characteristic peaks at δ 2.3 ppm for methyl groups) .

- Physicochemical Properties :

- LogP : Predicted ~3.2 (using software like ChemAxon), indicating moderate lipophilicity.

- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4) .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological mechanism of action of this compound, particularly in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding affinities with 4-chlorophenyl analogs ( shows positional isomerism affects activity) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., 2,6-dichloro vs. 3-chloro) to assess impact on IC₅₀ values .

- Enzyme Assays : Measure inhibition kinetics (e.g., UV-Vis spectrophotometry for COX-2 activity) .

Q. How can contradictions in physicochemical data (e.g., solubility, stability) between studies be systematically addressed?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent purity, temperature).

- Substituent Analysis : Compare data across positional isomers (e.g., 3-chloro vs. 4-chlorophenyl derivatives in and ). For example:

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .

Q. What computational approaches are recommended to predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with crystallographic data (e.g., ) .

- MD Simulations : Simulate solvation dynamics in explicit water models (TIP3P) to assess aggregation propensity .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and cell lines (HeLa, MCF-7) across studies.

- Meta-Analysis : Pool data from analogs (e.g., and ) to identify trends. For example, electron-withdrawing groups (Cl, CF₃) enhance membrane permeability .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s pharmacokinetic (PK) properties in vivo?

- Methodological Answer :

- Negative Controls : Administer vehicle (e.g., 0.5% carboxymethylcellulose) to assess baseline effects.

- Positive Controls : Use structurally similar compounds (e.g., 1-(4-chlorophenyl) analog from ) to benchmark absorption and clearance rates .

- Dose Escalation : Test 10–100 mg/kg in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.